Potassium malonate
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Overview
Description
Potassium malonate is the potassium salt of malonic acid, a dicarboxylic acid with the chemical formula ( \text{C}_3\text{H}_2(\text{COOH})_2 ). It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility. The compound is known for its role in the malonic ester synthesis, which is a key reaction in the formation of substituted acetic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium malonate can be synthesized through the neutralization of malonic acid with potassium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve malonic acid in water.
- Slowly add an equimolar amount of potassium hydroxide to the solution while stirring.
- The reaction mixture is then heated to ensure complete dissolution and reaction.
- The resulting solution is evaporated to obtain this compound as a solid.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of diethyl malonate or dimethyl malonate followed by neutralization with potassium hydroxide. This method is preferred due to the availability and cost-effectiveness of the starting materials.
Chemical Reactions Analysis
Types of Reactions: Potassium malonate undergoes various chemical reactions, including:
Decarboxylation: Heating this compound leads to the loss of carbon dioxide, forming acetic acid.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Condensation Reactions: Can condense with urea to form barbituric acid.
Common Reagents and Conditions:
Decarboxylation: Requires heating, often in the presence of a catalyst.
Esterification: Uses alcohols and acid catalysts such as sulfuric acid.
Condensation: Involves urea and may require a solvent like ethanol.
Major Products:
Decarboxylation: Acetic acid.
Esterification: Various esters depending on the alcohol used.
Condensation: Barbituric acid.
Scientific Research Applications
Potassium malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the malonic ester synthesis to form substituted acetic acids.
Biology: Acts as a competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.
Medicine: Utilized in the synthesis of pharmaceuticals, including barbiturates and other sedatives.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which potassium malonate exerts its effects involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the citric acid cycle, affecting cellular respiration and energy production.
Comparison with Similar Compounds
Malonic Acid: The parent compound of potassium malonate, used in similar reactions but less stable.
Diethyl Malonate: An ester of malonic acid, commonly used in organic synthesis.
Dimethyl Malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Uniqueness: this compound is unique due to its solubility in water and its ability to act as a competitive inhibitor of succinate dehydrogenase. This property makes it particularly useful in biological studies and pharmaceutical applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in various fields of science and industry.
Properties
IUPAC Name |
dipotassium;propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDITHVDEPPNIL-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2K2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335550 |
Source
|
Record name | Dipotassium malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13095-67-5 |
Source
|
Record name | Dipotassium malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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